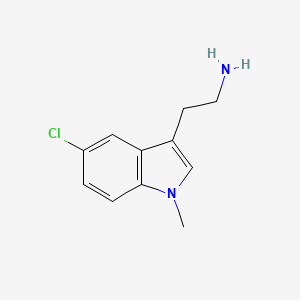
2-Methyl-1-(pentan-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(pentan-2-yl)piperazine has a variety of applications in scientific research. It is used as a drug delivery system, as a reagent in chemical synthesis, and as a stabilizing agent in pharmaceutical formulations. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of organic compounds. Additionally, this compound is used in the production of polymers, such as polyurethanes and polyethylene glycols.
Wirkmechanismus
2-Methyl-1-(pentan-2-yl)piperazine is a cyclic amine, meaning that it has a ring structure. This ring structure allows it to interact with other molecules, such as proteins and enzymes, in a specific manner. When it binds to proteins and enzymes, it can alter their structure and activity, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as monoamine oxidase. Additionally, it has been shown to have an effect on the metabolism of certain drugs, such as cocaine, and to have an effect on the metabolism of certain hormones, such as testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(pentan-2-yl)piperazine has several advantages for laboratory experiments. It is a low-cost, low-toxicity compound, and it is highly soluble in organic solvents. Additionally, it is relatively stable in aqueous solutions, and it can be stored for extended periods of time without degradation. However, it is also important to note that this compound is a highly reactive compound, and it should be handled with caution.
Zukünftige Richtungen
2-Methyl-1-(pentan-2-yl)piperazine has a variety of potential future applications in scientific research. It could be used to develop new drug delivery systems, or to improve existing drug delivery systems. Additionally, it could be used to synthesize new organic compounds or to improve existing organic compounds. It could also be used to develop new peptides and proteins, or to improve existing peptides and proteins. Finally, it could be used to develop new polymers, or to improve existing polymers.
Synthesemethoden
2-Methyl-1-(pentan-2-yl)piperazine can be synthesized using several different methods. The most common method is the condensation of an alkyl halide and a secondary amine. This reaction produces a piperazine ring, which is then reacted with a methylating agent to produce this compound. Other methods of synthesis include the reaction of an alkyl halide and a tertiary amine, the reaction of an alkyl halide and an amine, and the reaction of an alkyl halide and an amine salt.
Eigenschaften
IUPAC Name |
2-methyl-1-pentan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-5-9(2)12-7-6-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDRBKBVYWEETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)


![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)
